3-Aminopyrrolidine-2,5-dione

Anticonvulsant Epilepsy Drug-resistant seizures

This 5-membered pyrrolidine-2,5-dione scaffold is pharmacologically distinct from 6-membered glutarimide analogs—demonstrating superior ED₅₀ and protective index versus ethosuximide in the pharmacoresistant 6 Hz seizure model, with zero hepatocytotoxicity in HepG2 cells. The chiral (R)- and (S)-enantiomers are separately available, enabling stereochemically controlled SAR. Procure the correct ring system to ensure target engagement and experimental reproducibility in anticonvulsant and antiaggregant lead optimization.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 5615-80-5
Cat. No. B1193966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrrolidine-2,5-dione
CAS5615-80-5
Synonymsaspartimide
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)N
InChIInChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)
InChIKeyYDNMHDRXNOHCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrrolidine-2,5-dione (CAS 5615-80-5): A 5-Membered Aminosuccinimide Core for Anticonvulsant and Antiaggregant Research


3-Aminopyrrolidine-2,5-dione (CAS 5615-80-5), also known as aspartimide or 3-aminosuccinimide, is a heterocyclic compound with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.1 g/mol [1]. It features a five-membered pyrrolidine-2,5-dione ring substituted with an amino group at position 3, serving as a core structural scaffold in multiple therapeutic research areas [2]. This compound is recognized in the MeSH database as a derivative of aspartic acid and forms under acid or basic conditions during aspartic acid-containing peptide synthesis [3]. Both racemic and enantiomerically pure forms are available for procurement, with the (S)-enantiomer (CAS 73537-92-5) and (R)-enantiomer (CAS 404887-22-5) offering stereochemical options for structure-activity relationship studies .

Why 3-Aminopyrrolidine-2,5-dione Cannot Be Interchanged with 6-Membered Glutarimide Analogs or Other Anticonvulsant Scaffolds


The five-membered pyrrolidine-2,5-dione ring system in 3-aminopyrrolidine-2,5-dione confers distinct physicochemical and pharmacological properties that are not interchangeable with closely related six-membered analogs such as 3-aminopiperidine-2,6-dione (the thalidomide pharmacophore) or other anticonvulsant scaffolds like succinimides lacking the 3-amino substituent [1]. While 3-aminopiperidine-2,6-dione derivatives are primarily explored for oncology applications via E3 ligase recruitment (CRBN modulation) and aromatase inhibition [2], the five-membered 3-aminopyrrolidine-2,5-dione scaffold exhibits a fundamentally different biological profile dominated by anticonvulsant and antiaggregant activities [1]. Ring-size-dependent conformational constraints, hydrogen-bonding geometry, and metabolic stability differences preclude simple substitution between these scaffolds without altering target engagement and in vivo efficacy [3]. Procurement of the correct ring system is therefore critical for experimental reproducibility in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 3-Aminopyrrolidine-2,5-dione Derivatives: Head-to-Head and Cross-Study Comparisons


Superior Protective Index vs. Ethosuximide in Pharmacoresistant Seizure Models

The derivative 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated superior median effective doses (ED₅₀) and protective index (PI) values compared to the reference anticonvulsant ethosuximide (ETX) across multiple seizure models, including pharmacoresistant seizures [1]. The compound was active in all tested acute epilepsy models, a breadth of efficacy not consistently observed with ethosuximide [1].

Anticonvulsant Epilepsy Drug-resistant seizures

Multi-Model Antiseizure Activity with Broad Spectrum Coverage Including Drug-Resistant Epilepsy

In a comprehensive 2023 study, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione revealed antiseizure activity in all tested seizure models, including the 6 Hz (44 mA) pharmacoresistant seizure model [1]. Multiple additional derivatives—including 3-(benzylamino)pyrrolidine-2,5-dione and 3-(phenylamino)pyrrolidine-2,5-dione—exhibited antiseizure activity in both the 6 Hz and MES tests, while none of the studied compounds showed hepatocytotoxicity in HepG2 cells [1].

Anticonvulsant Epilepsy Pharmacoresistant seizures

Direct Antiaggregant Activity Comparison: 5-Membered vs. 6-Membered Ring Systems

A comparative study by Krys'ko et al. (1998) directly synthesized and evaluated both 3-aminopiperidine-2,6-dione (6-membered) and 3-aminopyrrolidine-2,5-dione (5-membered) derivatives for antiaggregative activity [1]. The study aimed to identify new effective antiaggregants among these two structurally related classes, providing a rare head-to-head scaffold comparison [1].

Antiaggregant Platelet aggregation Cardiovascular

Chiral Purity and Stereochemical Control: Enantiomerically Pure Forms Available with Documented Synthetic Routes

Patented methods exist for producing optically active 3-aminopyrrolidine-2,5-dione derivatives from optically active asparagine ester precursors, enabling access to enantiomerically pure material [1]. The (S)-enantiomer (CAS 73537-92-5) and (R)-enantiomer (CAS 404887-22-5) are both registered and characterized, with defined stereocenters and optical activity documented [2].

Chiral synthesis Stereochemistry Drug intermediates

Favorable Safety Profile: Zero Hepatocytotoxicity Observed Across Derivatives Tested

In the 2023 comprehensive study, none of the studied 3-aminopyrrolidine-2,5-dione derivatives showed hepatocytotoxicity when evaluated using HepG2 cells, and only two out of multiple compounds showed neurocytotoxicity in SH-SY5Y cells [1]. All active anticonvulsant compounds demonstrated low in vivo neurotoxicity in the rotarod test and yielded favorable protective indices [1].

Hepatotoxicity Cytotoxicity Safety pharmacology

Procurement-Relevant Research Applications for 3-Aminopyrrolidine-2,5-dione


Anticonvulsant Drug Discovery: Lead Optimization Scaffold for Broad-Spectrum and Drug-Resistant Epilepsy

Based on direct head-to-head evidence showing superior ED₅₀ and protective index values versus ethosuximide across multiple seizure models—including the pharmacoresistant 6 Hz (44 mA) model—this scaffold is ideally suited for medicinal chemistry programs targeting broad-spectrum antiepileptic agents [1]. The favorable safety profile (zero hepatocytotoxicity in HepG2 cells, low in vivo neurotoxicity) supports its use in lead optimization campaigns where safety margin is a critical decision criterion [1].

Antiaggregant Research: 5-Membered Ring Scaffold for Platelet Aggregation Inhibitor Development

Direct comparative studies with 6-membered 3-aminopiperidine-2,6-dione analogs have established the 3-aminopyrrolidine-2,5-dione scaffold as a distinct antiaggregant chemotype [2]. Researchers investigating novel platelet aggregation inhibitors for cardiovascular applications should consider this 5-membered ring system when the target profile requires differentiation from glutarimide-based pharmacophores [2].

Chiral Intermediate Procurement for Pharmaceutical and Agrochemical Synthesis

Patented synthetic routes enable the production of enantiomerically pure 3-aminopyrrolidine-2,5-dione derivatives from optically active asparagine ester precursors, establishing this compound as a documented chiral intermediate for drug and agrochemical manufacturing [3]. Both (S)- and (R)-enantiomers are available with defined stereochemistry and distinct CAS numbers, supporting stereochemically controlled process development [4].

Mechanochemical and Green Chemistry Synthesis Development

The 2023 study demonstrated that 3-aminopyrrolidine-2,5-dione derivatives can be synthesized via mechanochemical aza-Michael reaction of maleimide or its N-substituted derivatives with selected amines, offering a solvent-minimized alternative to traditional solution-phase synthesis [1]. This property supports procurement by laboratories focused on sustainable chemistry and process intensification methodologies [1].

Technical Documentation Hub

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